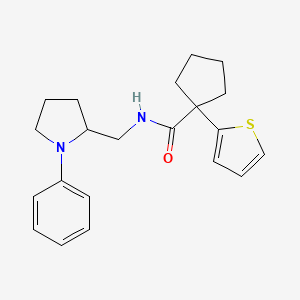
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects by interacting with the endocannabinoid system, specifically by binding to the CB2 receptor. This receptor is primarily expressed on immune cells and is involved in modulating inflammation and immune responses. This compound has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system and is involved in modulating pain perception and appetite.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been demonstrated to reduce inflammation and oxidative stress, as well as to modulate immune cell function. This compound has also been shown to have analgesic effects and to protect against neuronal damage in various models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments is its high potency and selectivity for the CB2 receptor. This allows for more specific targeting of immune cells and inflammation. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide research. One area of interest is its potential as a treatment for autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, this compound may have potential as a neuroprotective agent in various neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is synthesized through a multi-step process that involves the reaction of 1-(thiophen-2-yl)cyclopentanecarboxylic acid with N-methyl-2-phenylpyrrolidine in the presence of a coupling reagent. The resulting product is then purified through chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-((1-phenylpyrrolidin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. This compound has also been investigated as a potential treatment for various conditions, including multiple sclerosis, neuropathic pain, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-20(21(12-4-5-13-21)19-11-7-15-25-19)22-16-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-3,7-9,11,15,18H,4-6,10,12-14,16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGLUTHEJXVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2909076.png)


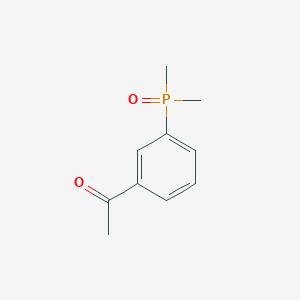
![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909080.png)
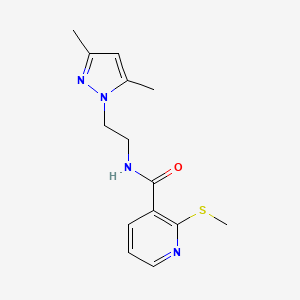
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2909083.png)
![N-(4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2909084.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2909085.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2909087.png)
![3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909089.png)
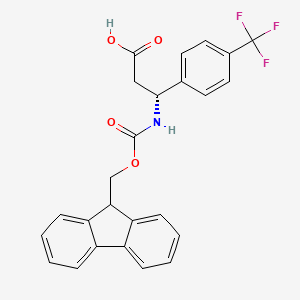
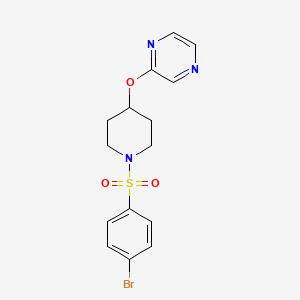
![1-[3-(1h-Pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B2909099.png)